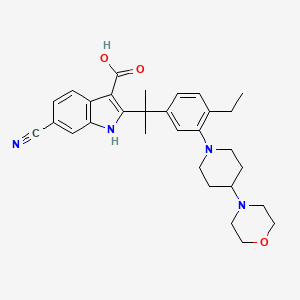![molecular formula C19H29N5O2Si B1530536 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269822-91-4](/img/structure/B1530536.png)
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of various heterocyclic compounds, including quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and others, from pyrazoloylhydroximoyl chloride. These compounds have diverse applications, including potential uses in medicinal chemistry and materials science. The synthesis processes involve reactions with different amines and methylene compounds to produce derivatives with potential antibacterial and antimicrobial properties (Zohdi, Osman, & Abdelhamid, 1997).
Photochemical Behavior of Diazines
Studies on the photochemical behavior of diazines have led to the formation of pyrazole and pyrrole derivatives, showcasing the potential for creating novel compounds with specific functionalities through photochemical reactions. These findings are crucial for the development of photo-responsive materials and drugs (Tsuchiya, Kurita, & Takayama, 1980).
Antibacterial Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their antibacterial properties. These compounds include pyran, pyridine, and pyridazine derivatives, highlighting the versatility of heterocyclic compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Pyrrolo[3,4-c]isoxazole Synthesis
The synthesis of pyrrolo[3,4-c]isoxazole derivatives from 4-cyanopyrrolidin-3-ones illustrates the potential for creating compounds with unique structures that could have applications in medicinal chemistry and as functional materials (Amer, Hammouda, El-Ahl, & Abdel-Wahab, 2007).
Multi-Component Molecular Solids
Research on the formation of novel crystals with N-containing heterocycles through strong hydrogen bonds and weak intermolecular interactions demonstrates the importance of such compounds in the development of new materials with specific physical properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Eigenschaften
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYDGDZDDFLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



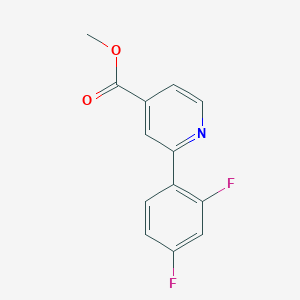
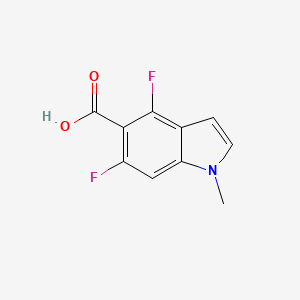
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

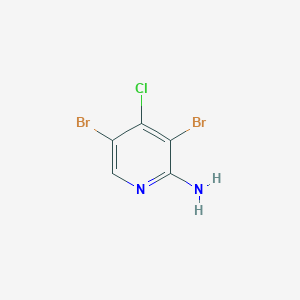
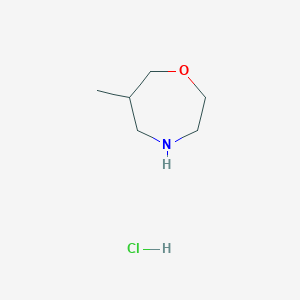
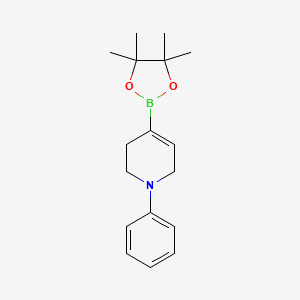
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)
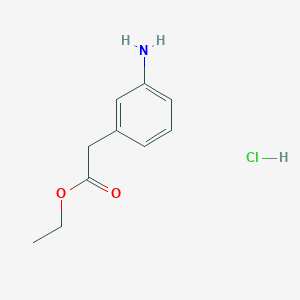
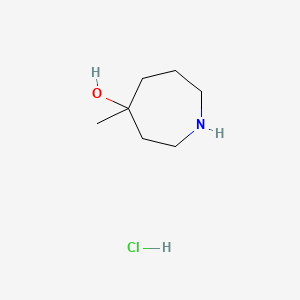
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
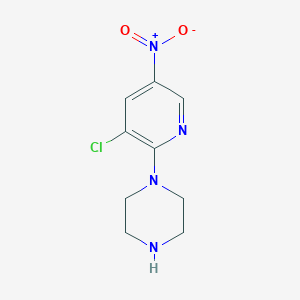
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
